Ochromycinone

Descripción

Ochromycinone is under investigation in clinical trial NCT01047943 (STA-21 Topical Efficacy on Psoriasis).

This compound has been reported in Streptomyces with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

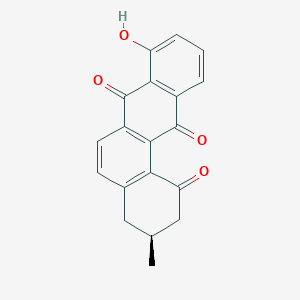

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXOCUFQSQDJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473279 | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28882-53-3 | |

| Record name | Ochromycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028882533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochromycinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ochromycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCHROMYCINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKZ6P7I25M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ochromycinone: A Technical Guide to its Discovery, Isolation, and Biosynthesis from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochromycinone is a naturally occurring angucycline antibiotic with a distinctive benz[a]anthracene core structure. First identified from Streptomyces species, this polyketide-derived compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its isolation from natural sources, and an exploration of its biosynthetic pathway. Quantitative data from published literature is summarized, and experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for research and development purposes.

Discovery and Natural Sources

This compound was first described in the mid-20th century as a secondary metabolite from actinomycete bacteria. More recently, it has been identified as a product of Streptomyces sp. CB02414, isolated alongside a series of related rubiginone compounds.[1] The genus Streptomyces is a well-known and prolific source of a wide array of bioactive natural products, including a majority of clinically used antibiotics.[2][3][4] The discovery of novel compounds like this compound from new Streptomyces strains underscores the continued potential of these microorganisms in drug discovery programs.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 306.31 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish solid | Inferred from chromophore |

| IUPAC Name | (3S)-8-hydroxy-3-methyl-3,4-dihydronaphthalene-1,7,12-trione | --INVALID-LINK-- |

| Class | Angucycline, Polyketide | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, Streptomyces sp. CB02414, involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.

Fermentation of Streptomyces sp. CB02414

The production of this compound is achieved through submerged fermentation of the producing strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

3.1.1. Culture Media

Streptomyces sp. CB02414 has been successfully cultivated in various media to produce this compound and related rubiginones. Medium C was identified as optimal for large-scale fermentation due to the highest titers of the desired compounds.[1]

| Medium Component | Concentration (g/L) |

| Soluble Starch | 10 |

| Glucose | 10 |

| Yeast Extract | 2 |

| Peptone | 4 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

| Trace Elements | 1 mL/L |

Trace elements solution (g/L): FeSO₄·7H₂O 0.2, MnCl₂·4H₂O 0.2, ZnSO₄·7H₂O 0.2 in distilled water.

3.1.2. Fermentation Conditions

-

Inoculum: A seed culture is prepared by inoculating a suitable medium with spores or a vegetative mycelial suspension of Streptomyces sp. CB02414 and incubating for 2-3 days.

-

Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.[1][2]

-

Adsorbent Resin: Addition of an adsorbent resin (e.g., XAD-16) to the culture medium can facilitate the capture of secreted secondary metabolites, simplifying downstream extraction.[1]

Extraction of this compound

Following fermentation, the culture broth is processed to extract the crude mixture of secondary metabolites.

3.2.1. Materials and Reagents

-

Methanol (B129727) (MeOH)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Centrifuge

-

Rotary evaporator

3.2.2. Extraction Procedure

-

Separation of Biomass and Supernatant: The fermentation broth is centrifuged to separate the mycelial biomass and the adsorbent resin from the culture supernatant.[1]

-

Mycelial Extraction: The mycelial cake and resin are extracted multiple times with methanol. The methanol extracts are combined and concentrated under reduced pressure.[1]

-

Supernatant Extraction: The culture supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Crude Extract: The concentrated extracts from the mycelium and supernatant are combined to yield the crude extract containing this compound.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

3.3.1. Materials and Reagents

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., hexane (B92381), chloroform, ethyl acetate, methanol, acetonitrile (B52724), water)

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

3.3.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol, to remove pigments and other impurities of different molecular sizes.

-

Preparative Reversed-Phase HPLC: The final purification is achieved by preparative reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water is commonly used as the mobile phase. The elution of this compound is monitored by UV detection at its characteristic absorption maxima.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Biosynthesis of this compound

This compound belongs to the angucycline family of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[1] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.

The biosynthetic gene cluster (BGC) responsible for the production of rubiginones, including this compound, has been identified in Streptomyces sp. CB02414.[1][5] This cluster, designated as the 'rub' cluster, contains the necessary genes for the assembly of the polyketide backbone and its subsequent modifications.

The proposed biosynthetic pathway starts with the formation of a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. This chain is then folded and undergoes a series of cyclizations and aromatizations to form the characteristic angular tetracyclic benz[a]anthracene skeleton. This compound is a key intermediate in the biosynthesis of other more complex rubiginones.[1]

The general biosynthetic pathway leading to the angucycline core is illustrated below.

Biological Activity and Signaling Pathways

While this compound is classified as an antibiotic, detailed studies on its specific mechanism of action and its effects on cellular signaling pathways are limited in the currently available scientific literature. As a member of the angucycline class, it is plausible that its mode of action involves intercalation with DNA or inhibition of key enzymes involved in cellular replication or metabolism, which are common mechanisms for this class of compounds. Further research is required to elucidate the precise molecular targets and any modulation of signaling cascades by this compound.

Conclusion

This compound represents an intriguing member of the angucycline family of natural products. Its isolation from Streptomyces sp. CB02414 highlights the vast biosynthetic potential that remains to be explored in the microbial world. The detailed protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further investigate the chemical and biological properties of this compound and to potentially harness its therapeutic potential. Future studies should focus on optimizing fermentation yields, elucidating the specific enzymatic steps in its biosynthesis, and thoroughly characterizing its mechanism of action and effects on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, characterisation and enzymatic activity of Streptomyces sp. and its pH control during fermentation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. BGC0002478 [mibig.secondarymetabolites.org]

An In-depth Technical Guide to the Biosynthesis of Ochromycinone in Microorganisms

Disclaimer: The complete biosynthetic pathway for Ochromycinone has not been fully elucidated in the published scientific literature. This technical guide presents a scientifically-grounded proposed pathway, constructed by analogy to the biosynthesis of other well-characterized aromatic polyketides, particularly actinorhodin (B73869) from Streptomyces coelicolor A3(2). The experimental protocols described are standard, robust methodologies widely used to investigate such pathways.

Introduction to this compound

This compound is a polycyclic aromatic natural product with the chemical formula C₁₉H₁₄O₄. Its structure, featuring a benzo[a]anthracene-1,7,12-trione core, strongly suggests it belongs to the polyketide class of secondary metabolites. Polyketides are a large and diverse family of natural products, many of which possess potent biological activities and are used as antibiotics, anticancer agents, and other pharmaceuticals. They are synthesized by large, multi-enzyme complexes called Polyketide Synthases (PKSs). The aromatic nature of this compound indicates it is likely assembled by a Type II PKS system, which is common in bacteria, particularly in the genus Streptomyces.

Understanding the biosynthetic pathway of this compound is critical for researchers in drug discovery and development. Elucidation of this pathway can enable bioengineering efforts to produce novel analogs with potentially improved therapeutic properties, increased yields, and novel mechanisms of action. This guide provides a comprehensive overview of the proposed biosynthetic pathway, the enzymes involved, and the experimental methodologies required for its investigation.

Proposed Biosynthesis of the this compound Aglycone

The biosynthesis of a polyketide like this compound begins with the assembly of its carbon backbone from simple acyl-CoA precursors. This process is catalyzed by a Type II Polyketide Synthase (PKS) system, a multi-enzyme complex where individual enzymes act iteratively.

The Minimal Polyketide Synthase (PKS)

The core of the Type II PKS, often referred to as the "minimal PKS," is responsible for building the initial poly-β-keto chain. It consists of three essential, dissociated proteins:

-

Ketosynthase (KSα): Catalyzes the iterative decarboxylative condensation of malonyl-CoA extender units, forming the carbon-carbon bonds of the polyketide chain.

-

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to control the number of condensation cycles, thus determining the final length of the polyketide chain. For a C₁₉ backbone (derived from a C₂₀ polyketide), this would involve one starter unit and nine extender units.

-

Acyl Carrier Protein (ACP): A small, acidic protein that carries the growing polyketide chain via a phosphopantetheine arm, shuttling it between the active sites of the other PKS enzymes.

The process is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the ACP. This is followed by nine successive rounds of chain extension, with each cycle adding a two-carbon unit from malonyl-CoA.

Post-PKS Tailoring Modifications

Once the full-length polyketide chain is assembled on the ACP, it is released and undergoes a series of "tailoring" modifications to form the final stable, aromatic structure of this compound. These reactions are catalyzed by enzymes whose genes are typically clustered together with the minimal PKS genes in a Biosynthetic Gene Cluster (BGC).

Based on the actinorhodin model and the structure of this compound, the key tailoring steps are proposed as follows:

-

Ketoreduction: A specific Ketoreductase (KR) reduces one or more of the keto groups on the poly-β-keto chain to a hydroxyl group. In the case of actinorhodin, the C-9 ketoreductase (actVI-ORF1) acts stereospecifically and is crucial for guiding the subsequent cyclization pattern.

-

Cyclization/Aromatization: A set of Cyclases (CYC) and Aromatases (ARO) catalyze the intramolecular aldol (B89426) condensations that form the polycyclic ring system. This is often a spontaneous process that is regiochemically controlled by the preceding ketoreduction and the protein pockets of the cyclases.

-

Oxidoreduction: Additional oxidoreductases modify the aromatic core. The final trione (B1666649) structure of this compound suggests several oxidation steps are required to install the quinone-like functionalities.

The proposed biosynthetic pathway, modeled after actinorhodin biosynthesis, is depicted below. Note that the exact sequence of cyclization and aromatization events can be complex and difficult to resolve without experimental evidence.

An In-depth Technical Guide to the Physical and Chemical Properties of Ochromycinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone, also known as (Rac)-STA-21, is a naturally occurring antibiotic belonging to the angucyclinone family of polyketides.[1] It has garnered significant interest in the scientific community, particularly for its potent and selective inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various cancers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a STAT3 inhibitor, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₉H₁₄O₄ and a molecular weight of 306.31 g/mol .[2][3][4] While a definitive experimentally determined melting point is not consistently reported in the literature, it is characterized by its solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O₄ | [2][3][4] |

| Molecular Weight | 306.31 g/mol | [2][3][4] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [1] |

| CAS Number | 111540-00-2 ((±)-Ochromycinone) | [2][3] |

| 28882-53-3 ((S)-Ochromycinone) | [4] | |

| Synonyms | (±)-Deoxytetrangomycin, (±)-Ochromycinone, STA-21, (Rac)-STA-21, 3,4-Dihydro-8-hydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration | Reference(s) |

| DMSO | 21 mg/mL | 68.55 mM | [2] |

| 16.67 mg/mL (with sonication) | 54.42 mM | [1] | |

| Soluble to 25 mM | [4] | ||

| Ethanol | 2 mg/mL | 6.52 mM | [2] |

| Water | Insoluble | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete spectra are often proprietary or found within extensive research articles, the following represents a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons on the benz[a]anthracene core, as well as aliphatic protons from the dihydro portion of the molecule, including a characteristic signal for the methyl group.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons, the sp²-hybridized carbons of the aromatic rings, and the sp³-hybridized carbons of the saturated ring.

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of its extended conjugated system within the benz[a]anthracene-1,7,12-trione chromophore.

Biological Activity: STAT3 Inhibition

This compound is a well-documented inhibitor of STAT3.[1] It exerts its biological effects by disrupting the normal activation and function of the STAT3 signaling pathway.

Mechanism of Action

This compound has been shown to inhibit STAT3 dimerization and its subsequent DNA binding activity.[1] This prevents the translocation of STAT3 into the nucleus and the transcription of its target genes, which are involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cellular processes. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by this compound.

Caption: STAT3 signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the STAT3 inhibitory activity of this compound.

Isolation and Purification of this compound (General Protocol for Angucyclinones from Streptomyces)

This protocol provides a general framework for the isolation of angucyclinones, such as this compound, from bacterial cultures. Specific conditions may need optimization depending on the Streptomyces strain.

-

Fermentation:

-

Inoculate a suitable production medium (e.g., ISP2 broth) with a seed culture of the this compound-producing Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for a period determined by time-course analysis of production.

-

-

Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate.

-

Extract the mycelial biomass with a polar organic solvent like acetone (B3395972) or methanol.

-

-

Purification:

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Further purify the fractions containing this compound using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system.

-

Caption: General workflow for the isolation and purification of this compound.

STAT3 Inhibition Assay: Western Blot for Phospho-STAT3

This assay determines the effect of this compound on the phosphorylation of STAT3.

-

Cell Culture and Treatment:

-

Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

STAT3 Inhibition Assay: Luciferase Reporter Assay

This assay measures the effect of this compound on STAT3 transcriptional activity.

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

-

Treatment and Stimulation:

-

Treat the transfected cells with different concentrations of this compound.

-

Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), to induce luciferase expression.

-

-

Luciferase Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Determine the dose-dependent inhibition of STAT3 transcriptional activity by this compound.

-

Conclusion

This compound is a promising natural product with well-defined activity as a STAT3 inhibitor. Its physicochemical properties and biological mechanism of action make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to further investigate the properties and applications of this important molecule.

References

- 1. Isolation, purification and chemical characterization of a new angucyclinone compound produced by a new halotolerant Nocardiopsis sp. HR-4 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Himalaquinones A–G, Angucyclinone-Derived Metabolites Produced by the Himalayan Isolate Streptomyces sp. PU-MM59 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Ochromycinone: A Technical Guide to a Promising STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Ochromycinone, a naturally occurring antibiotic, has garnered significant attention in the scientific community for its potent and selective inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of this compound's chemical properties, mechanism of action, and the experimental methodologies used to characterize its activity.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₄O₄ | |

| Molecular Weight | 306.31 g/mol | |

| CAS Number | 28882-53-3 ((+)-Ochromycinone) | [1] |

| CAS Number | 111540-00-2 ((Rac)-STA-21) | [2] |

| Synonyms | STA-21, (+)-Ochromycinone | [1] |

Note on CAS Numbers: The CAS number 28882-53-3 typically refers to the specific enantiomer, (+)-Ochromycinone, while 111540-00-2 is often used for the racemic mixture, (Rac)-STA-21. Researchers should verify the specific form used in their studies.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. This compound inhibits STAT3 by preventing its dimerization and subsequent DNA binding, thereby blocking the transcription of STAT3 target genes involved in tumorigenesis.[2]

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of this compound.

References

Spectroscopic and Mechanistic Insights into Ochromycinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone is a naturally occurring angucyclinone antibiotic belonging to the benz[a]anthraquinone class of polyketides. Its complex tetracyclic structure and potential biological activity have garnered significant interest within the chemical and pharmaceutical research communities. This technical guide provides a comprehensive overview of the spectroscopic data of (+)-Ochromycinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, a potential signaling pathway for this class of antibiotics is explored, offering insights into its mechanism of action.

Spectroscopic Data of (+)-Ochromycinone

The following tables summarize the key spectroscopic data obtained from the total synthesis and characterization of (+)-Ochromycinone.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (+)-Ochromycinone (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.91 | s | - | 1H | 8-OH |

| 8.28 | d | 7.5 | 1H | H-11 |

| 7.77 | t | 8.0 | 1H | H-10 |

| 7.37 | d | 8.5 | 1H | H-9 |

| 4.28 | ddd | 13.0, 5.0, 2.5 | 1H | H-1ax |

| 3.14 | m | - | 1H | H-3 |

| 2.91 | dd | 16.0, 5.0 | 1H | H-4ax |

| 2.78 | dd | 18.5, 5.0 | 1H | H-2ax |

| 2.68 | dd | 16.0, 4.0 | 1H | H-4eq |

| 2.31 | dd | 18.5, 4.5 | 1H | H-2eq |

| 1.25 | d | 7.0 | 3H | 3-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Ochromycinone (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 207.9 | C-1 |

| 191.6 | C-7 |

| 181.5 | C-12 |

| 162.2 | C-8 |

| 137.0 | C-10 |

| 134.0 | C-12a |

| 133.4 | C-6a |

| 124.7 | C-11 |

| 119.6 | C-9 |

| 115.3 | C-7a |

| 114.8 | C-11a |

| 47.9 | C-4 |

| 43.1 | C-2 |

| 35.1 | C-3 |

| 34.6 | C-4a |

| 20.9 | 3-CH₃ |

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data for (+)-Ochromycinone

| Spectroscopic Technique | Key Data |

| IR (KBr, cm⁻¹) | 3440, 2925, 1710, 1625, 1580, 1450, 1270, 1160, 750 |

| MS (ESI) | m/z 307 [M+H]⁺ |

Experimental Protocols

The following protocols are based on the methods reported for the total synthesis and characterization of (+)-Ochromycinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer was used for acquiring ¹H NMR spectra, and a 125 MHz spectrometer for ¹³C NMR spectra.

-

Sample Preparation: The purified sample of (+)-Ochromycinone was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition:

-

¹H NMR spectra were recorded with chemical shifts reported in parts per million (ppm) relative to the residual solvent peak of CHCl₃ (δ 7.26).

-

¹³C NMR spectra were recorded with chemical shifts reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).

-

Standard pulse sequences were used for both ¹H and ¹³C NMR.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer was used.

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample was ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer was used.

-

Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after liquid chromatography.

-

Data Acquisition: The mass spectrum was acquired in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was determined.

Potential Signaling Pathway of Angucyclinone Antibiotics

While the specific signaling pathway of this compound has not been elucidated, studies on other angucyclinone antibiotics provide valuable insights into their potential mechanism of action. One such example is Jadomycin B, which has been shown to act as a signaling molecule in Streptomyces coelicolor.

Biological Activity Screening of Ochromycinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone, a polyketide-derived secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available data on the biological screening of this compound, with a focus on its antifungal properties. While research into its full spectrum of activity is ongoing, this document consolidates the current knowledge to support further investigation and drug development efforts. The information presented herein is intended to serve as a foundational resource, offering insights into its known bioactivities, methodologies for its screening, and potential avenues for future research.

Antifungal Activity

This compound has demonstrated notable antifungal properties. A study screening various microbial secondary metabolites identified (S)-Ochromycinone as a compound with biological activity.[1] While the precise mechanism of action remains to be fully elucidated, its activity against pathogenic fungi warrants further investigation.

Quantitative Antifungal Data

The following table summarizes the antifungal activity of (S)-Ochromycinone from a screen of microbial secondary metabolites.

| Compound | Target Organism | Activity Metric | Value | Reference |

| (S)-Ochromycinone | Candida albicans | % Survival Increase (in C. elegans infection model) | 33% | [1] |

Note: The provided data is based on an in vivo C. elegans-C. albicans infection model and indicates the ability of the compound to increase the survival of the infected host. Further studies are required to determine the direct minimal inhibitory concentration (MIC) against a broader range of fungal pathogens.

Anticancer Activity Screening (Hypothetical)

To date, publicly available, peer-reviewed literature with specific quantitative data (e.g., IC50 values) on the cytotoxic activity of this compound against cancer cell lines is limited. However, the general class of quinone-containing compounds has been investigated for anticancer properties. A standard screening workflow to assess the potential anticancer activity of this compound is outlined below.

Experimental Workflow for Anticancer Screening

References

Ochromycinone Solubility in Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ochromycinone in various organic solvents. This compound, also known as STA-21, is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and survival.[1][2] Understanding the solubility of this compound is critical for its application in in vitro and in vivo studies, as well as for the development of potential therapeutic formulations.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | 21 mg/mL (68.55 mM) |

| Ethanol | 25 | 2 mg/mL (6.52 mM) |

| Water | 25 | Insoluble |

| Chloroform | Not Specified | Slightly Soluble[3] |

| Ethyl Acetate | Not Specified | Slightly Soluble[3] |

| Methanol | Not Specified | Slightly Soluble[3] |

| Acetonitrile | Not Specified | Data not available |

| Acetone | Not Specified | Data not available |

| Dichloromethane | Not Specified | Data not available |

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the solubility of a hydrophobic compound like this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is considered the gold standard for thermodynamic solubility determination.[4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

Pipettes

Experimental Workflow

Caption: Workflow for determining this compound solubility via the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.[7]

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Calculate the concentration of the diluted sample using the calibration curve and then factor in the dilution to determine the solubility of this compound in the solvent.

-

This compound and the STAT3 Signaling Pathway

This compound functions as a selective inhibitor of the STAT3 signaling pathway.[1] It exerts its effect by inhibiting the dimerization of phosphorylated STAT3 monomers, which is a critical step for their nuclear translocation and subsequent activation of target gene transcription.[1][2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. | BioWorld [bioworld.com]

- 3. 28882-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Natural Producers of Ochromycinone and Related Angucyclines

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and related angucycline antibiotics, a significant class of aromatic polyketides produced by microorganisms. Angucyclines are noted for their diverse chemical structures and wide range of biological activities, including antibacterial and anticancer properties. This document details their natural producers, biosynthetic pathways, isolation protocols, and biological activities, presenting key data in accessible formats and visualizing complex processes to support research and development efforts.

Principal Natural Producers

This compound and its related angucycline analogs are predominantly secondary metabolites produced by actinomycetes, particularly from the genus Streptomyces. These microorganisms are found in diverse ecological niches, from terrestrial soils to marine sediments, making them a rich source for natural product discovery.[1][2] While Streptomyces species are the most prolific producers, other genera such as Saccharothrix and Saccharopolyspora also contribute to the chemical diversity of this compound class.[1][3]

Table 1 provides a summary of notable angucycline producers and the compounds they synthesize.

Table 1: Selected Natural Producers of this compound and Related Angucyclines

| Producing Microorganism | Compound(s) Produced | Habitat/Source | Reference(s) |

| Saccharopolyspora BCC 21906 | (+)-Ochromycinone, Saccharosporones A & B | Soil (Thailand) | [1] |

| Saccharothrix espanaensis An 113 | This compound, Saccharothrixmicine A, X-14881 analogs | Marine Mollusk (Anadara broughtoni) | [3][4] |

| Streptomyces cyanogenus S136 | Landomycin A | Soil | [5] |

| Streptomyces sp. QL37 | Lugdunomycin, Thioangucycline | Not Specified | [6] |

| Streptomyces sp. CB01913 | Various angucyclinones (C-ring cleavage/expansion) | Not Specified | [7] |

| Streptomyces griseorubiginosus | Rubiginones | Soil (India) | [1] |

| Streptomyces sp. CNH990 | Marmycins A & B | Marine Sediment | [1] |

| Streptomyces dengpaensis XZHG99T | Rabelomycin, Saquayamycin B1 | Soil | [8] |

| Streptomyces sp. CB00072 | Thioangucyclines (TACs) | Not Specified | [6] |

Biosynthesis of Angucyclines

Angucyclines are synthesized via a Type II polyketide synthase (PKS) pathway. This system employs a set of discrete, monofunctional enzymes that act iteratively to construct the characteristic angular benz[a]anthracene framework from simple acyl-CoA precursors.[6][8][9]

The core biosynthetic process can be summarized in the following key stages:

-

Chain Initiation & Elongation : The biosynthesis is initiated with an acetyl-CoA starter unit. A minimal PKS complex, consisting of ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP), catalyzes the iterative Claisen condensation of nine malonyl-CoA extender units to form a linear decaketide backbone.[1][7]

-

Cyclization : The nascent polyketide chain is then subjected to a series of regiospecific cyclizations catalyzed by cyclase (CYC) and aromatase (ARO) enzymes. This process folds the chain to create the fundamental tetracyclic structure, often yielding UWM6, a key early-stage intermediate in many angucycline pathways.[8]

-

Tailoring Modifications : Following the formation of the core scaffold, a diverse array of tailoring enzymes—including oxygenases, reductases, methyltransferases, and glycosyltransferases—modify the structure.[5] These modifications, such as hydroxylations, ring cleavages, and the attachment of deoxysugar moieties, are responsible for the vast structural diversity and varied biological activities observed within the angucycline family.[5][7]

The diagram below illustrates the generalized biosynthetic pathway leading to the angucyclinone core and subsequent modifications.

Caption: Generalized biosynthetic pathway for angucyclines.

Experimental Protocols: Isolation and Characterization

The isolation and purification of angucyclines from microbial cultures is a multi-step process that leverages the physicochemical properties of these molecules. Below is a representative methodology synthesized from various published protocols.

Fermentation

-

Strain Cultivation : A pure culture of the producing strain (e.g., Streptomyces sp.) is inoculated into a seed medium (e.g., ISP2 broth) and incubated for 2-3 days at 30°C with shaking (150-250 rpm) to generate a seed culture.[4][8]

-

Production Culture : The seed culture is then transferred (e.g., 2% v/v inoculum) into a larger volume of production medium (e.g., DS medium or synthetic M1/M2 medium).[4][8]

-

Incubation : The production culture is fermented for 5 to 9 days under optimized conditions (e.g., 28-30°C, pH 7.2-8.0, 200 rpm shaking). Production of a colored pigment (often yellow, orange, or red) can be a visual indicator of angucycline synthesis.[8]

Extraction

-

Cell Separation : The fermentation broth is harvested and centrifuged or filtered to separate the mycelial biomass from the supernatant.

-

Solvent Extraction : The supernatant is extracted with an equal volume of an immiscible organic solvent, typically ethyl acetate (B1210297) (EtOAc).[10] The mixture is shaken vigorously and allowed to separate. The organic phase, containing the secondary metabolites, is collected. This step is often repeated 2-3 times to maximize recovery. For intracellular compounds, the mycelial biomass is extracted separately with a solvent like methanol (B129727) or acetone.[4]

-

Concentration : The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Characterization

-

Chromatography : The crude extract is subjected to chromatographic separation.

-

Column Chromatography : Initial fractionation is often performed using silica (B1680970) gel or reversed-phase (e.g., C18) column chromatography with a step-gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol).[10]

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC, typically on a C18 column.[8]

-

-

Structural Elucidation : The structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.[4]

-

The following diagram outlines the general workflow for the isolation and characterization of angucyclines.

Caption: Workflow for angucycline isolation and characterization.

Quantitative Data: Production Titer and Biological Activity

The production yields of angucyclines can vary significantly depending on the producer strain and fermentation conditions. Genetic engineering and process optimization are key strategies for improving titers.[8] Concurrently, the biological activity of these compounds is a critical metric for their potential as therapeutic agents.

Table 2: Production Titers of Selected Angucyclines

| Compound | Producing Strain | Titer (mg/L) | Condition | Reference(s) |

| Rabelomycin | S. dengpaensis XZHG99T (Wild-Type) | 0.95 ± 0.04 | Standard Fermentation | [1][8] |

| Saquayamycin B1 | S. dengpaensis XZHG99T (Wild-Type) | 1.8 ± 0.02 | Standard Fermentation | [1][8] |

| Rabelomycin | S. dengpaensis HTT7 (Mutant) | 15.7 ± 0.05 | Optimized Fermentation | [1][8] |

| Saquayamycin B1 | S. dengpaensis HTT7 (Mutant) | 39.9 ± 0.05 | Optimized Fermentation | [1][8] |

| Thioangucyclines (TACs) | Streptomyces sp. CB00072 | ~0.1 | Initial Fermentation | [6] |

| Thioangucyclines (TACs) | S. albus SB4061 (Engineered Host) | ~30 | Optimized Fermentation | [6] |

Table 3: Cytotoxic and Antimicrobial Activities of Selected Angucyclines

| Compound | Activity Type | Target Cell Line / Organism | IC₅₀ / GI₅₀ / MIC (µM) | Reference(s) |

| Saccharosporone A & B | Cytotoxic | KB, MCF-7, NCI-H187 | 3.4 - 9.1 | [1] |

| Chattamycin A | Cytotoxic | MCF-7 | 6.46 | [1] |

| Chattamycin B | Cytotoxic | MCF-7, HepG2 | 1.08, 5.93 | [1] |

| Marmycin B | Cytotoxic | HCT-116 | 1.09 | [1] |

| Urdamycin W (1) | Cytotoxic | A549, HCT116, SNU-638 | 0.019 - 0.104 | [10] |

| Vineomycinone B2 (4) | Cytotoxic | HeLa | 18.5 | [4] |

| Saquayamycin B (4) | Cytotoxic | SMMC-7721 | 0.033 | |

| N-acetylcysteinylsaquayamycin B₁ (1) | Cytotoxic | HeLa | 54.7 | [4] |

| Rubiginones (various) | Cytotoxic | P388 (Vincristine-resistant) | 0.007 - 0.23 µg/mL | [1] |

| Saccharothrixmicine A | Antimicrobial | C. albicans, B. subtilis, S. aureus | Not specified | [3] |

References

- 1. Enhancement of angucycline production by combined UV mutagenesis and ribosome engineering and fermentation optimization in Streptomyces dengpaensis XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryptic sulfur incorporation in thioangucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. primescholars.com [primescholars.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The ubiquitous catechol moiety elicits siderophore and angucycline production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Ochromycinone: A Technical Deep Dive for Drug Discovery Professionals

An In-depth Review of the Synthesis, Biological Activity, and Mechanism of Action of a Promising Angucyclinone Antibiotic

Introduction

Ochromycinone, a member of the angucyclinone class of antibiotics, has garnered significant interest within the scientific community due to its potential therapeutic applications. These natural products, characterized by their distinctive benz[a]anthraquinone core, have demonstrated a range of biological activities, including antibacterial and anticancer properties. This technical guide provides a comprehensive literature review of this compound research, focusing on its synthesis, biological activity with available quantitative data, and a detailed exploration of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound

The total synthesis of (+)-Ochromycinone has been achieved through various strategies, primarily revolving around the construction of its characteristic tetracyclic ring system. Key methodologies employed include the Diels-Alder reaction and gold-catalyzed intramolecular benzannulation.

One prominent synthetic approach involves a sequential intramolecular enyne metathesis, an intermolecular Diels-Alder reaction, and subsequent aromatization to construct the benz[a]anthraquinone skeleton.[1] Another efficient method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction as the key step.[2]

General Experimental Protocol for Angucyclinone Synthesis (Illustrative)

While specific, step-by-step protocols for the synthesis of this compound are not exhaustively detailed in the reviewed literature, a general methodology can be inferred from the synthesis of related angucyclinones. The following represents a generalized workflow:

-

Preparation of the Diene and Dienophile: The synthesis typically begins with the preparation of a suitable diene and a naphthoquinone-based dienophile.

-

Diels-Alder Reaction: The core tetracyclic structure is assembled via a Diels-Alder [4+2] cycloaddition reaction between the diene and the dienophile. This reaction can be promoted by Lewis acids to enhance stereoselectivity.

-

Aromatization: The resulting cycloadduct undergoes aromatization, often through oxidation, to form the stable benz[a]anthraquinone core.

-

Functional Group Manipulations: Subsequent steps involve the modification of functional groups to achieve the final structure of this compound. This may include demethylation or other protective group manipulations.

Experimental Workflow for Angucyclinone Synthesis

Caption: Generalized workflow for the synthesis of angucyclinones like this compound.

Biological Activity of this compound and Related Angucyclinones

This compound and its structural analogues have exhibited promising biological activities, particularly as anticancer and antibacterial agents. While specific quantitative data for this compound is limited in the currently available literature, data for closely related angucyclinones provide valuable insights into the potential potency of this class of compounds.

Anticancer Activity

Several angucyclinone antibiotics have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism for their anticancer effect often involves the induction of apoptosis. For instance, the angucyclinone chemomicin has been shown to potently inhibit the proliferation of eight different human tumor cell lines.[3] This inhibition is attributed to the activation of the apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3]

| Compound | Cell Line | IC50 (µM) | Reference |

| Landomycin E | KB-3-1 (Human carcinoma) | Data not explicitly provided, but potent apoptotic induction reported. | [4] |

| Chemomicin | HepG2 (Human hepatoma) | Potent inhibition reported, but specific IC50 not provided. | [3] |

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. The table presents data for related angucyclinones to illustrate the potential of this compound class.

Antibacterial Activity

Angucyclinones are also known for their antibacterial properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found in the reviewed literature, the general class of quinone-based compounds to which it belongs is known to possess antibacterial activity.[5]

| Compound Class | Bacterial Strain(s) | General Activity | Reference |

| Oxazolidinones (Synthetic Antibiotics) | Gram-positive bacteria | Active against a large spectrum, including resistant strains. | [5] |

Note: Specific MIC values for this compound against bacterial strains were not found in the reviewed literature. The table provides context on the antibacterial potential of related compound classes.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on studies of related angucyclinone antibiotics, a plausible mechanism involves the induction of apoptosis in cancer cells.

The anticancer activity of angucyclinones like landomycin E and chemomicin is linked to their ability to induce programmed cell death.[3][4] This apoptotic pathway appears to be initiated by the generation of intracellular reactive oxygen species (ROS). The increase in ROS leads to mitochondrial damage, characterized by the depolarization of the mitochondrial membrane.[4] This, in turn, triggers the activation of a cascade of caspases, including caspase-3, -7, -8, and -9, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and the execution of apoptosis.[3] Furthermore, an increase in the expression of the tumor suppressor protein p53 and the phosphorylation of p38 and JNK have been observed in response to chemomicin treatment.[3]

Hypothesized Apoptotic Pathway Induced by Angucyclinones

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a member of the angucyclinone family, holds considerable promise as a lead compound for the development of new anticancer and antibacterial therapies. While its synthesis has been successfully achieved, and its biological potential is evident from studies on related compounds, further research is critically needed. Specifically, future investigations should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of this compound against a broad panel of cancer cell lines and bacterial strains is essential to accurately assess its potency and spectrum of activity.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for rational drug design.

-

Optimization of Synthesis: The development of more efficient and scalable synthetic routes will be necessary for the production of this compound and its analogues for further preclinical and clinical evaluation.

The continued exploration of this compound and other angucyclinones is a promising avenue for the discovery of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.

References

- 1. rsc.org [rsc.org]

- 2. Efficient method for synthesis of angucyclinone antibiotics via gold-catalyzed intramolecular [4 + 2] benzannulation: enantioselective total synthesis of (+)-ochromycinone and (+)-rubiginone B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Inhibitory and Bactericidal Activities and Postantibiotic Effects of LY333328 and Ampicillin Used Singly and in Combination against Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTORC1 signaling pathway integrates estrogen and growth factor to coordinate vaginal epithelial cells proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Ochromycinone: A Detailed Methodological Overview for Researchers

For Immediate Release

This application note provides a detailed account of the synthetic methodologies developed for the total synthesis of (+)-Ochromycinone, a bioactive angucyclinone natural product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines two prominent and effective strategies: a gold-catalyzed intramolecular [4+2] benzannulation and an enantioselective Diels-Alder reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the replication and further development of these synthetic routes.

Introduction

(+)-Ochromycinone is a member of the angucyclinone family of antibiotics, which are known for their significant biological activities. The complex, tetracyclic architecture of (+)-Ochromycinone has made it an attractive target for total synthesis, leading to the development of innovative synthetic strategies. This document details two successful approaches to its enantioselective synthesis.

Methodology 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation

An efficient approach to the angucyclinone core of (+)-Ochromycinone has been developed utilizing a gold-catalyzed intramolecular [4+2] benzannulation as the key step.[1] This strategy culminates in a high-yielding synthesis of the natural product.

Synthetic Pathway Overview

The synthesis commences with the preparation of a key enyne precursor, which then undergoes a gold-catalyzed cyclization to form the tetracyclic core. Subsequent oxidation and demethylation steps afford (+)-Ochromycinone.

Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Quantitative Data

| Step | Product | Catalyst/Reagent | Yield |

| Gold-Catalyzed [4+2] Benzannulation | Dihydrotetraphenone Derivative | AuCl3 | 84% |

| Oxidation | (+)-Rubiginone B2 | CAN | 97% |

| Demethylation | (+)-Ochromycinone | BCl3 | 89% |

Experimental Protocols

1. Gold-Catalyzed Intramolecular [4+2] Benzannulation:

-

To a solution of the enyne precursor in (CH₂Cl)₂ (1,2-dichloroethane) is added AuCl₃ (2 mol %).

-

The reaction mixture is stirred at 50 °C for 1 hour.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the dihydrotetraphenone derivative.

2. Oxidation to (+)-Rubiginone B2:

-

To a solution of the dihydrotetraphenone derivative in a suitable solvent is added ceric ammonium (B1175870) nitrate (B79036) (CAN).

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction mixture is then quenched and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and purified by chromatography to yield (+)-Rubiginone B2.

3. Demethylation to (+)-Ochromycinone:

-

A solution of (+)-Rubiginone B2 in CH₂Cl₂ is cooled to -78 °C.

-

Boron trichloride (B1173362) (BCl₃) is added dropwise, and the mixture is stirred at this temperature for the specified time.

-

The reaction is then carefully quenched with methanol (B129727) and allowed to warm to room temperature.

-

The solvent is evaporated, and the crude product is purified by flash chromatography to give (+)-Ochromycinone.

Methodology 2: Enantioselective Diels-Alder Reaction

A concise and highly enantioselective route to (+)-Ochromycinone has been developed based on a sequential intramolecular enyne metathesis and an intermolecular Diels-Alder reaction.[2][3] This approach provides the natural product in a good overall yield.

Synthetic Pathway Overview

This strategy involves the synthesis of an enantiopure 1,3-diene via an intramolecular enyne metathesis. This diene then undergoes a crucial intermolecular Diels-Alder reaction, followed by aromatization and final functional group manipulations to yield (+)-Ochromycinone.

Caption: Diels-Alder Approach to (+)-Ochromycinone.

Quantitative Data

| Step | Product | Overall Yield |

| Total Synthesis via Diels-Alder Route | (+)-Ochromycinone | 23% |

| Total Synthesis via Diels-Alder Route | (+)-Rubiginone B2 | 19% |

Experimental Protocols

1. Intramolecular Enyne Metathesis:

-

A solution of the acyclic enyne precursor in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂) is degassed.

-

A Grubbs-type catalyst is added, and the reaction mixture is heated to the appropriate temperature (e.g., 80 °C).

-

The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.

-

The residue is purified by column chromatography to afford the enantiopure 1,3-diene.

2. Intermolecular Diels-Alder Reaction:

-

To a solution of the enantiopure 1,3-diene in a suitable solvent, the dienophile is added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

After the reaction is complete, the solvent is evaporated.

-

The crude product is purified by flash column chromatography to yield the tetracyclic adduct.

3. Aromatization and Final Steps:

-

The tetracyclic adduct is subjected to aromatization conditions, which may involve treatment with an oxidizing agent or a base.

-

Subsequent standard functional group manipulations, which may include deprotection and oxidation state adjustments, are carried out to furnish (+)-Ochromycinone.

Conclusion

The total synthesis of (+)-Ochromycinone has been successfully achieved through two distinct and efficient methodologies. The gold-catalyzed intramolecular [4+2] benzannulation offers a high-yielding route in the final steps, while the enantioselective Diels-Alder approach provides a concise pathway with good overall yield. These detailed protocols and data serve as a valuable resource for researchers in the field, enabling further exploration of these synthetic strategies for the preparation of other complex natural products and their analogues for drug discovery programs.

References

- 1. Efficient method for synthesis of angucyclinone antibiotics via gold-catalyzed intramolecular [4 + 2] benzannulation: enantioselective total synthesis of (+)-ochromycinone and (+)-rubiginone B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755 - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (+)-Ochromycinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochromycinone, a member of the angucyclinone family of antibiotics, exhibits notable biological activities, including selective anti-Helicobacter pylori activity.[1] Its complex tetracyclic framework presents a significant challenge for synthetic chemists. This document outlines two prominent and effective strategies for the enantioselective synthesis of (+)-Ochromycinone, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. The methodologies discussed are a gold-catalyzed intramolecular [4+2] benzannulation and a tandem Diels-Alder reaction-sulfoxide elimination approach.

Introduction

The angucyclinone class of natural products has garnered considerable attention due to their diverse and potent biological activities, including antibiotic and cytotoxic properties.[2] this compound, a key member of this family, is characterized by a benz[a]anthracene framework with a specific stereocenter at the C-3 position.[2] The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure this compound is crucial for further biological evaluation and the development of potential therapeutic agents. This application note details two distinct and successful enantioselective total syntheses of (+)-Ochromycinone.

Synthetic Strategies and Data Presentation

Two primary strategies for the enantioselective synthesis of (+)-Ochromycinone are presented below. The key quantitative data for each approach are summarized for comparative analysis.

Strategy 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation

This approach utilizes a gold-catalyzed intramolecular [4+2] benzannulation as the key step to construct the 2,3-dihydrophenanthren-4(1H)-one skeleton, which is a core structural feature of angucyclinones.[1][3] The synthesis culminates in the formation of (+)-Ochromycinone from its methyl ether precursor, (+)-Rubiginone B2.[1]

Table 1: Key Reaction Yields for Gold-Catalyzed Benzannulation Strategy [1]

| Step | Product | Catalyst/Reagent | Yield (%) |

| Intramolecular [4+2] Benzannulation of alkynyl enynal precursor | Dihydrotetraphenone derivative | AuCl₃ | 84 |

| Oxidation of dihydrotetraphenone derivative | (+)-Rubiginone B₂ | CAN | 97 |

| Demethylation of (+)-Rubiginone B₂ | (+)-Ochromycinone | BCl₃ | 89 |

Strategy 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination

This strategy employs an asymmetric Diels-Alder reaction between an enantiopure sulfinyl-1,4-naphthoquinone and a racemic vinylcyclohexene (B1617736).[2][4] This key step proceeds with kinetic resolution of the diene and spontaneous sulfoxide (B87167) elimination to construct the tetracyclic core.[2]

Table 2: Overall Yield and Enantiomeric Excess for Diels-Alder Strategy [2]

| Parameter | Value |

| Overall Yield (%) | 28 |

| Enantiomeric Excess (ee %) | 80 |

Strategy 3: Sequential Enyne Metathesis and Diels-Alder Reaction

A concise and highly enantioselective route has been developed that relies on a sequence of intramolecular enyne metathesis to generate an enantiopure diene, followed by an intermolecular Diels-Alder reaction and subsequent aromatization.[5]

Table 3: Overall Yield for Sequential Enyne Metathesis/Diels-Alder Strategy [5]

| Parameter | Value |

| Overall Yield (%) | 23 |

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation Approach

Step 1: Synthesis of the Dihydrotetraphenone Derivative [1]

-

To a solution of the tethered alkynyl enynal precursor in (CH₂Cl)₂ is added AuCl₃ (2 mol %).

-

The reaction mixture is heated to 50 °C for 1 hour.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the dihydrotetraphenone derivative.

Step 2: Synthesis of (+)-Rubiginone B₂ [1]

-

The dihydrotetraphenone derivative is dissolved in a suitable solvent (e.g., acetonitrile).

-

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is added to the solution.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The residue is purified by chromatography to yield (+)-Rubiginone B₂.

Step 3: Synthesis of (+)-Ochromycinone [1]

-

(+)-Rubiginone B₂ is dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

Boron trichloride (B1173362) (BCl₃) is added dropwise.

-

The reaction is stirred at low temperature and allowed to warm to room temperature.

-

Upon completion, the reaction is carefully quenched with methanol.

-

The solvent is evaporated, and the crude product is purified by column chromatography to give (+)-Ochromycinone.

Protocol 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination Approach

Step 1: Asymmetric Diels-Alder Reaction [2]

-

A solution of the enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and racemic vinylcyclohexene in a suitable solvent (e.g., toluene) is prepared.

-

The reaction mixture is heated under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed in vacuo.

-

The resulting diastereomeric mixture is separated by chromatography to yield the desired cycloadduct.

Step 2: Aromatization and Deprotection to (+)-Ochromycinone [2]

-

The purified cycloadduct is subjected to controlled aromatization conditions.

-

Subsequent functional group deprotection (e.g., demethylation) is carried out to afford (+)-Ochromycinone.

-

The final product is purified by chromatography.

-

The enantiomeric excess is determined by chiral HPLC or NMR analysis using a chiral shift reagent.[2]

Visualizations

Gold-Catalyzed Benzannulation Workflow

Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Diels-Alder Reaction Workflow

Caption: Diels-Alder Approach to (+)-Ochromycinone.

Conclusion

The enantioselective synthesis of (+)-Ochromycinone has been successfully achieved through multiple strategic approaches. The gold-catalyzed benzannulation offers a high-yielding pathway in its final steps, while the Diels-Alder strategy provides a concise route with good enantioselectivity. The choice of synthetic route will depend on the specific requirements of the research, including reagent availability, desired scale, and tolerance for specific reaction conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Short and efficient enantioselective total synthesis of angucyclinone type antibiotics (+)-rubiginone B2 and (+)-ochromycinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient method for synthesis of angucyclinone antibiotics via gold-catalyzed intramolecular [4 + 2] benzannulation: enantioselective total synthesis of (+)-ochromycinone and (+)-rubiginone B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short and efficient enantioselective total synthesis of angucyclinone type antibiotics (+)-rubiginone B2 and (+)-ochromycinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ochromycinone: Comprehensive Application Notes and Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochromycinone is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides produced by various Streptomyces species. Angucyclines are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This compound, in particular, has demonstrated selective activity against Helicobacter pylori, the primary causative agent of peptic ulcers. This document provides detailed application notes and protocols for the extraction and purification of this compound from microbial fermentation broths, intended to guide researchers in isolating this promising bioactive compound for further investigation and development.

Data Presentation

Table 1: Physicochemical Properties of this compound Analogue (MM 47755)

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₅ |

| Molecular Weight | 336.3 g/mol |

| Appearance | Yellow Solid |

| Synonyms | 8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin |

Note: Data for a closely related angucycline, MM 47755, is provided as a reference due to the limited availability of specific physicochemical data for this compound in the public domain.[1]

Table 2: Representative Purification Summary for a Microbial Secondary Metabolite

The following table illustrates a hypothetical purification scheme for a microbial secondary metabolite, such as an angucycline antibiotic, from a 10-liter fermentation culture. The values presented are for illustrative purposes to demonstrate the expected trends in a typical purification process.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Lysate | 15,000 | 150,000 | 10 | 100 | 1 |

| Solvent Extraction (Ethyl Acetate) | 3,000 | 135,000 | 45 | 90 | 4.5 |

| Silica (B1680970) Gel Chromatography | 600 | 108,000 | 180 | 72 | 18 |

| Sephadex LH-20 Chromatography | 150 | 81,000 | 540 | 54 | 54 |

| Preparative HPLC (C18) | 30 | 67,500 | 2250 | 45 | 225 |

Note: "Activity Units" are a placeholder for a relevant bioassay measurement, such as antimicrobial activity against a target organism.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production

This protocol describes the submerged fermentation of a Streptomyces strain for the production of angucycline antibiotics like this compound.

Materials:

-

Streptomyces sp. producing this compound (e.g., a strain similar to Streptomyces sp. Q57219)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculate a suitable seed culture medium with a spore suspension or mycelial fragment of the Streptomyces strain.

-

Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until dense growth is achieved.

-

Transfer the seed culture to the production medium at an appropriate inoculation ratio (e.g., 5-10% v/v).

-

Incubate the production culture under optimized conditions (e.g., 28-30°C, 200 rpm) for 7-14 days. The optimal fermentation time should be determined by monitoring the production of the target compound, for instance, a related compound, chrysomycin A, showed optimal production at 12 days.[2]

-